Adelmidrol, with the International Nonproprietary Name (INN) being the di-amide derivative of azelaic acid, is a synthetic analogue of palmitoylethanolamide (PEA). [, , , ] Belonging to the ALIAmides family, adelmidrol acts as an enhancer of PEA, an endogenous fatty acid amide known for its anti-inflammatory and analgesic properties. [, , , , ] Adelmidrol is investigated in scientific research for its potential therapeutic benefits in various inflammatory conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Adelmidrol is derived from azelaic acid, a naturally occurring saturated dicarboxylic acid found in whole grains and trace amounts in the human body. Its classification as a synthetic compound places it within the broader category of aliamides, which includes other bioactive lipids like palmitoylethanolamide. This compound exhibits amphiphilic properties, making it soluble in both aqueous and organic media, which enhances its potential for topical applications .
The synthesis of adelmidrol involves chemical reactions that derive from azelaic acid. The primary method includes the reaction of azelaic acid with diethanolamine under controlled conditions to form the desired amide.
This synthetic pathway not only ensures the availability of adelmidrol but also allows for modifications that can enhance its efficacy or alter its pharmacokinetic properties.
Adelmidrol's molecular structure can be described as follows:
The molecular geometry allows for interactions with both hydrophilic and hydrophobic environments, enhancing its bioavailability when applied topically or administered systemically .
Adelmidrol participates in several chemical reactions that are significant for its biological activity:
In vitro studies have demonstrated that adelmidrol can significantly reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta when administered in various concentrations .
The mechanism of action of adelmidrol primarily involves its interaction with the endocannabinoid system and modulation of mast cell activity:
Adelmidrol has several scientific and therapeutic applications:
Adelmidrol belongs to the ALIAmide family, a group of endogenous and synthetic lipid mediators characterized by their ability to counteract local injury through autacoid signaling. Autacoids are locally produced modulating factors that act near their site of synthesis to maintain physiological equilibrium or respond to pathological triggers. Structurally, adelmidrol is a diamide derivative of azelaic acid (a saturated dicarboxylic acid naturally occurring in whole grains and the human body), featuring two ethanolamide moieties attached to the terminal carboxyl groups of the nonanedioic acid chain [2] [8].
This configuration confers amphipathic properties, balancing hydrophilic (due to the hydroxyethyl groups) and hydrophobic (from the aliphatic chain) characteristics. This amphipathic nature enhances solubility in both aqueous and organic media compared to its parent compound palmitoylethanolamide (PEA), facilitating its topical and systemic bioavailability [1] [2]. Key structural analogues include:
Table 1: Comparative Molecular Properties of Adelmidrol and Key ALIAmides
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Biological Targets |
---|---|---|---|---|
Adelmidrol | C₁₃H₂₆N₂O₄ | 274.36 | Bis(2-hydroxyethyl) adduct of azelaic acid | PPAR-γ, Mast cells |
PEA | C₁₈H₃₇NO₂ | 299.50 | Ethanolamide of palmitic acid | PPAR-α, GPR55, Mast cells |
OEA | C₂₀H₃₉NO₂ | 325.53 | Ethanolamide of oleic acid | PPAR-α, TRPV1 |
Azelaic Acid | C₉H₁₆O₄ | 188.22 | Saturated dicarboxylic acid | Not fully characterized |
The molecular structure of Adelmidrol can be represented as:OCCNC(=O)CCCCCCCC(=O)NCCO
(SMILES notation) [2].
Adelmidrol’s development is intrinsically linked to research on palmitoylethanolamide (PEA), first identified in the 1950s as an anti-inflammatory component in egg yolk, peanut oil, and soybean lecithin [8] [10]. Early studies noted PEA’s capacity to modulate immune responses and mast cell-driven inflammation, but its therapeutic utility was hampered by limited solubility and metabolic instability.
Adelmidrol emerged as a strategic analogue designed to overcome these limitations while preserving or enhancing PEA’s core bioactivity. Its synthesis centered on modifying the azelaic acid backbone—a natural metabolite—by appending hydroxyethylamide groups. This retained the core ALIAmide pharmacophore (the ethanolamide moiety) critical for receptor interaction while improving physicochemical properties [1] [8]. Preclinical studies confirmed its role in elevating endogenous PEA levels, suggesting a biomimetic interplay where adelmidrol potentiates the ALIAmide signaling system [4] [8]. Consequently, adelmidrol shares mechanistic pathways with PEA but exhibits distinct pharmacological advantages in solubility and delivery.
Adelmidrol exerts its primary effects through the ALIA (Autacoid Local Injury Antagonism) mechanism, a concept pioneered by Rita Levi-Montalcini in 1993 [5] [8]. This mechanism posits that ALIAmides are synthesized on-demand at sites of tissue injury or inflammation, acting locally to restore homeostasis by modulating innate immune cells and inflammatory cascades. Adelmidrol’s pharmacodynamics involve two interconnected axes:
Table 2: Key Preclinical Findings on Adelmidrol’s Pharmacodynamic Actions
Biological Action | Experimental Model | Observed Effects | Source |
---|---|---|---|
Mast Cell Stabilization | λ-carrageenan-induced granuloma (rat) | ↓ Granuloma weight, ↓ angiogenesis, ↓ TNF-α, ↓ iNOS, ↓ MMP-9, ↓ mast cell density | [1] |
PPAR-γ Activation | DNBS-induced colitis (mouse) | ↓ ICAM-1, ↓ myeloperoxidase (MPO), ↓ IL-1β, ↓ TNF-α; Effects blocked by PPAR-γ antagonist | [6] |
Oxidative Stress Reduction | Bleomycin-induced pulmonary fibrosis (mouse) | ↓ MDA, ↑ SOD/GSH, ↓ NO, ↓ TGF-1β, ↓ JAK2/STAT3 phosphorylation | [4] |
Anti-inflammatory Synergy | MIA-induced osteoarthritis (rat) | Combined with hyaluronic acid: ↓ cartilage degeneration, ↓ mast cell infiltration, ↓ IL-1β | [7] |
These actions position adelmidrol as a multimodal anti-inflammatory compound targeting both cellular (mast cells) and molecular (PPAR-γ, NF-κB) drivers of chronic inflammation. Its effects extend beyond simple receptor binding to encompass the broader ALIAmide network’s role in restoring homeostatic balance after injury [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7